3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione is a complex organic compound characterized by its unique structure and potential applications in medicinal chemistry. This compound falls under the category of piperidine derivatives, which are known for their diverse biological activities. The presence of the benzotriazine moiety enhances its pharmacological profile, making it a subject of interest for further research.
This compound can be classified as a heterocyclic organic compound due to the incorporation of nitrogen atoms in its structure. It is derived from piperidine, a six-membered ring containing one nitrogen atom, and features a benzotriazine unit that contributes to its chemical properties. The benzotriazine structure is particularly relevant in drug design due to its ability to interact with various biological targets.
The synthesis of 3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione typically involves multi-step reactions. A common synthetic route includes:
These methods often require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity.
The molecular structure of 3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione can be represented as follows:
The structural representation indicates the spatial arrangement of atoms and highlights the functional groups that contribute to its reactivity.
The chemical reactivity of 3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione can be explored through various reactions:
These reactions are essential for modifying the compound's structure to enhance its biological activity.
The mechanism of action for compounds like 3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione often involves interactions with specific biological targets such as enzymes or receptors. The presence of the benzotriazine moiety suggests potential interactions with DNA or RNA structures, possibly leading to inhibition of certain cellular processes.
Data from pharmacological studies may reveal specific binding affinities and inhibitory constants (IC50 values) that characterize its efficacy against targeted pathways.
The compound has potential applications in several fields:
The synthesis of 3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione leverages convergent strategies that couple functionalized benzotriazinone precursors with glutarimide-derived building blocks. A key approach involves the regioselective cyclization of ortho-aminobenzonitrile derivatives with carbonyl donors, followed by nucleophilic displacement to introduce the piperidine-2,6-dione moiety [2]. Alternative routes employ multi-step cascades inspired by piperidine-2,6-dione syntheses, where cyanoacetic acid undergoes Knoevenagel condensation with aldehydes, Michael addition, and Achmatowicz cyclization to form the dione core in a one-pot process (yields: 56–99%) [5].
Linker chemistry critically influences PROTAC assembly. The benzotriazine core’s C3 position serves as the primary exit vector for tethering, typically through alkyl or polyethylene glycol (PEG) spacers. For example:
Table 1: Synthetic Routes to the Hybrid Scaffold
Method | Key Step | Yield (%) | Advantage |
---|---|---|---|
Cyclization | Nucleophilic displacement at C3 | 68–75 | High regioselectivity |
One-pot cascade | Knoevenagel-Michael-Achmatowicz sequence | 56–99 | Atom-economical, fewer purifications |
Peptide coupling | Carbodiimide-mediated amide formation | 65–78 | Mild conditions, scalable |
Regiocontrol centers on the C3 and C5 positions of the benzotriazin-4-one ring. The C3 site exhibits higher electrophilicity due to ring strain, enabling SNAr reactions with primary amines or alkoxides. Meanwhile, the C5-amino group serves as a handle for N-acylation or arylation to modulate solubility and target engagement [2] [6]. Strategic modifications include:
Steric maps confirm that bulky C5 substituents (>3 Å) induce a 15° rotation in the benzotriazine plane, reducing CRBN binding by 40% but enhancing POI selectivity. This trade-off is exploited in tumor-specific PROTACs requiring stringent ternary complex control.
The hybrid scaffold’s bioactive conformation is stabilized by intramolecular H-bonding between the benzotriazinone’s N2-atom and the glutarimide’s C2-carbonyl oxygen (distance: 2.65 Å). This interaction enforces a semi-rigid V-shaped topology critical for simultaneous engagement of CRBN and target proteins [2]. Spectroscopic data reveal:
Table 2: Hydrogen Bonding Parameters in Crystal Structures
Bond Donor | Bond Acceptor | Distance (Å) | Angle (°) | Effect on CRBN Kd (μM) |
---|---|---|---|---|
Benzotriazine N2-H | Glutarimide C2=O | 2.65 | 158 | 0.12 |
Glutarimide N-H | Benzotriazine C4=O | 2.82 | 152 | 0.19 |
None (control) | - | - | - | 1.85 |
Disruption via N-methylation abolishes ternary complex formation, underscoring the necessity of conformational rigidity for degradation efficiency.
Site-specific fluorination improves pharmacokinetic properties and CRBN affinity. Meta-fluorination on the benzotriazine’s phenyl ring (when present) increases binding by 2.3-fold due to dipole interactions with His353 of CRBN [2] [3]. Key approaches:
Fluorinated analogs exhibit DC₅₀ values 8–20× lower than non-fluorinated counterparts in BRD4 degradation assays. Table 3 compares effects:
Table 3: Impact of Fluorination on Degradation Efficiency
Fluorine Position | CRBN Kd (nM) | Plasma Stability (t₁/₂, h) | BRD4 DC₅₀ (nM) |
---|---|---|---|
None | 185 | 2.1 | 85 |
m-F (benzotriazine) | 80 | 5.8 | 12 |
CF₃ (C5) | 95 | 7.9 | 18 |
o-F (linker) | 210 | 6.3 | 42 |
The glutarimide motif in 3-(5-amino-4-oxo-1,2,3-benzotriazin-3-yl)piperidine-2,6-dione outperforms nonphthalimide E3 binders (e.g., DCAF16 or RNF114 ligands) in degradation scope and kinetic efficiency. Key distinctions:
Table 4: CRBN Ligand Architectures in PROTAC Design
Ligand Class | Representative E3 Binder | Degradation Efficiency (DC₅₀, nM) | Linker Tolerance | Known Off-Targets |
---|---|---|---|---|
Glutarimide (this work) | Piperidine-2,6-dione | 12–85 | High | SALL4, GSPT1 |
Alkyl-thalidomide | 4-Hydroxythalidomide | 15–120 | Moderate | CK1α, IKZF1/3 |
VHL N-Alkylated hydroxyproline | 3–60 | Low | HIF-1α | |
IAP LCL-161 analog | 30–200 | Low | cIAP1/2 |
Nonphthalimide alternatives like pyrrolizine-based scaffolds show promise but require complex synthetic routes (7–9 steps) and exhibit narrower degradation spectra [6]. The benzotriazine-piperidine hybrid achieves a balance of synthetic accessibility (3–5 steps), high CRBN avidity (Kd = 80 nM), and proteome-wide selectivity.
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0